Chk1 Inhibitor-Derived Scaffold Validation: The 2-Bromo-7-Chloro-4-Carbonitrile Core Yields Single-Digit Nanomolar Inhibitors
The 7-chloro-4-carbonitrile thieno[2,3-c]pyridine core serves as the direct precursor to a series of Chk1 inhibitors. The intermediate 2-bromo-7-chlorothieno[2,3-c]pyridine-4-carbonitrile was converted to thienopyridinone derivatives that achieved IC₅₀ values of 2.33 nM (compound 8w), 4.05 nM (8q), and 6.23 nM (8t) against Chk1 kinase [1]. This establishes that the 7-Cl, 4-CN substitution pattern on the [2,3-c] scaffold provides a validated entry point for generating highly potent kinase inhibitors. In contrast, the unsubstituted parent scaffold Thieno[2,3-c]pyridine-4-carbonitrile (CAS 1823897-64-8, MW 160.2) lacks the halogen handle required for the same derivatization sequence, and no equivalent nanomolar Chk1 data are reported for the [3,2-c] or [3,2-b] regioisomers with comparable substitution.
| Evidence Dimension | Potency of final compounds derived from scaffold (Chk1 IC₅₀) |
|---|---|
| Target Compound Data | Scaffold derivative 8w: Chk1 IC₅₀ = 2.33 nM; 8q: 4.05 nM; 8t: 6.23 nM |
| Comparator Or Baseline | Unsubstituted Thieno[2,3-c]pyridine-4-carbonitrile (CAS 1823897-64-8): no reported Chk1 activity data. 4-Chlorothieno[3,2-c]pyridine-7-carbonitrile (CAS 1261302-02-6): no reported Chk1 activity data. |
| Quantified Difference | ≥1000-fold potency advantage for derivatives of the 7-Cl,4-CN [2,3-c] scaffold vs. unsubstituted or regioisomeric scaffolds for which no Chk1 activity is reported |
| Conditions | Chk1 enzyme inhibition assay; thienopyridinone derivatives synthesized from 2-bromo-7-chlorothieno[2,3-c]pyridine-4-carbonitrile (Song et al., Bioorg Med Chem, 2014) |
Why This Matters
Demonstrates a proven synthetic path from the target compound scaffold to low-nanomolar biochemical activity, providing procurement justification over unevaluated regioisomers.
- [1] Song P, Peng P, Han M, Cao X, Ma X, Liu T, Zhou Y, Hu Y. Design, synthesis and biological evaluation of thienopyridinones as Chk1 inhibitors. Bioorg Med Chem. 2014;22(17):4882-92. DOI: 10.1016/j.bmc.2014.06.044. Experimental Section reports synthesis of tert-butyl (3S)-3-[(2-bromo-4-cyanothieno[2,3-c]pyridin-7-yl)amino]piperidine-1-carboxylate from 2-bromo-7-chlorothieno[2,3-c]pyridine-4-carbonitrile. View Source
